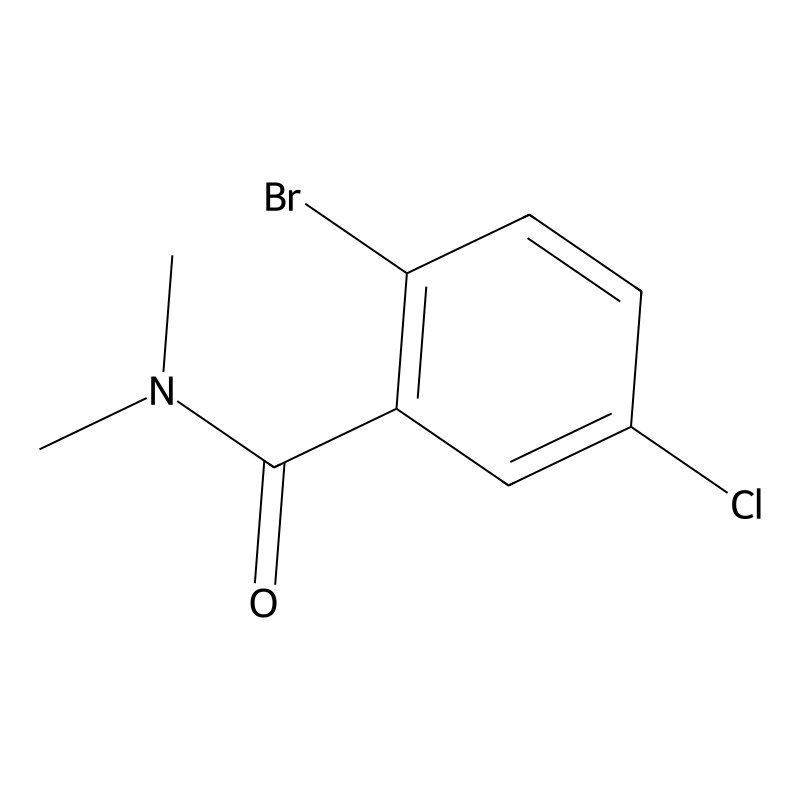

2-Bromo-5-chloro-N,N-dimethylbenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-chloro-N,N-dimethylbenzamide is an organic compound belonging to the class of benzamides, characterized by the presence of both bromine and chlorine substituents on the aromatic ring. Its molecular formula is , and it features a dimethylamine group attached to the carbonyl carbon of the amide functional group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties and reactivity.

- Substitution Reactions: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or alcohols under suitable conditions. Common reagents for these reactions include sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

- Reduction Reactions: The compound can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Bromo-5-chloro-N,N-dimethylbenzamide exhibits significant biological activity, particularly as an inhibitor of heat shock protein 90 (HSP90). This inhibition leads to destabilization of client proteins, resulting in apoptosis in cancer cells. Furthermore, interaction studies suggest that this compound may disrupt protein folding processes, indicating its potential use in cancer therapeutics and other metabolic pathways.

The synthesis of 2-Bromo-5-chloro-N,N-dimethylbenzamide typically involves several key steps:

- Bromination and Chlorination: The initial step often includes the bromination of N,N-dimethylbenzamide followed by chlorination to achieve the desired halogen substitutions on the benzene ring.

- N-Methylation: An alternative method involves N-methylation of 2-bromo-5-chlorobenzamide, which can be performed using methyl iodide or dimethyl sulfate in the presence of a base.

- Industrial Production: In industrial settings, large-scale production may utilize continuous flow reactors for optimized reaction conditions, ensuring high yield and purity through recrystallization or chromatography techniques.

2-Bromo-5-chloro-N,N-dimethylbenzamide has several applications across various fields:

- Pharmaceuticals: Its role as a potential anticancer agent makes it a candidate for drug development targeting specific cellular pathways.

- Agrochemicals: The compound may serve as an intermediate in the synthesis of herbicides and insecticides due to its biological activity against pests.

Interaction studies have focused on the binding affinity of 2-Bromo-5-chloro-N,N-dimethylbenzamide with different biological targets. Notably, its interactions with heat shock proteins suggest a mechanism that could be exploited for therapeutic purposes in oncology. These studies indicate that the compound may modulate enzyme activities and receptor signaling pathways, enhancing its potential as a drug candidate.

Several compounds share structural similarities with 2-Bromo-5-chloro-N,N-dimethylbenzamide, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-chloro-N,N-dimethylbenzamide | Amino group at position two | Acts as an important intermediate in insecticide synthesis |

| 4-Bromo-5-chloro-N,N-dimethylbenzamide | Bromine at position four | Different substitution pattern affecting reactivity |

| 2-Bromo-3-chloro-N-methoxy-N,N-dimethylbenzamide | Methoxy group addition | Alters solubility and biological activity |

| 5-Bromo-2-chloro-N,N-dimethylbenzamide | Bromine at position five | Variations in halogen positioning influence properties |

The uniqueness of 2-Bromo-5-chloro-N,N-dimethylbenzamide lies in its specific halogen substitutions and the presence of the dimethylamine group, which contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.